1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine
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Overview
Description
1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is an organic compound belonging to the class of imidazo[4,5-c]pyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring, creating a unique structure that is significant in various chemical and biological applications
Preparation Methods
The synthesis of 1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with isobutyl bromide in the presence of a base can lead to the formation of the desired imidazo[4,5-c]pyridine core . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields . This approach is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Scientific Research Applications
1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can be compared with other similar compounds, such as:
1-Isobutyl-1H-imidazo[4,5-c]quinoline: This compound shares a similar core structure but differs in its functional groups and biological activity.
1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: Used in the treatment of migraine headaches, this compound highlights the versatility of the imidazo[4,5-c]pyridine scaffold in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H18N4 |
---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
1-[1-(2-methylpropyl)imidazo[4,5-c]pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C12H18N4/c1-8(2)7-16-11-4-5-14-6-10(11)15-12(16)9(3)13/h4-6,8-9H,7,13H2,1-3H3 |
InChI Key |
NGWGCAAUZTVXOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C=NC=C2)N=C1C(C)N |
Origin of Product |
United States |
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